4-Methyl-2-oxo-2H-chromen-7-yl sulfamate (CAS 136167-05-0), commercially recognized as COUMATE, is a foundational non-steroidal, irreversible inhibitor of the steroid sulfatase (STS) enzyme[1]. It features a bicyclic coumarin core functionalized with a sulfamate ester, which covalently modifies the catalytic formylglycine residue in the STS active site [2]. In biochemical and pharmacological research, it is primarily procured as a non-estrogenic reference inhibitor for hormone-dependent cancer models, such as MCF-7 breast cancer cells, and as a structural baseline for the development of next-generation tricyclic STS inhibitors like Irosustat[2]. Its defined mechanism of action and lack of steroidal off-target effects make it a critical tool for isolating the STS pathway in vitro [1].
Substituting 4-methyl-2-oxo-2H-chromen-7-yl sulfamate with steroidal STS inhibitors, such as estrone-3-O-sulfamate (EMATE), introduces severe confounding variables in hormone-sensitive assays due to their inherent estrogenic activity, which stimulates tumor cell proliferation and increases uterine weight in vivo [1]. Conversely, utilizing reversible competitive inhibitors or non-sulfamoylated coumarin derivatives fails to achieve the sustained, irreversible enzyme inactivation required for long-term pathway blockade [1]. Furthermore, utilizing the unsubstituted coumarin-7-O-sulfamate yields significantly lower inhibitory potency, demonstrating that the 4-methyl substitution is critical for optimal active-site engagement and reliable procurement for assay standardization [2].
While estrone-3-O-sulfamate (EMATE) is a highly potent STS inhibitor, its steroidal scaffold retains estrogenic properties, confounding its use in estrogen-dependent cancer models. In contrast, 4-methyl-2-oxo-2H-chromen-7-yl sulfamate (COUMATE) is devoid of estrogenicity [1]. In standard in vivo models, EMATE significantly increases uterine weight in ovariectomized subjects, whereas COUMATE administration maintains baseline uterine weight, confirming its non-estrogenic profile while effectively inhibiting STS activity [1].
| Evidence Dimension | Estrogenic activity (off-target receptor stimulation) |
| Target Compound Data | Non-estrogenic (no stimulation of uterine weight) |
| Comparator Or Baseline | Estrone-3-O-sulfamate (EMATE) (highly estrogenic) |
| Quantified Difference | Complete elimination of estrogenic side effects |
| Conditions | In vivo and in vitro hormone-dependent models |
Procuring a non-estrogenic inhibitor is essential for isolating the effects of STS inhibition in hormone-receptor-positive models without inadvertently stimulating the receptors.
The presence of the 4-methyl group on the coumarin core of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate provides a critical enhancement in binding affinity and inhibitory potency compared to its unsubstituted analog [1]. Structure-activity relationship studies demonstrate that retaining this 4-substituted group imbues significantly greater activity. In intact MCF-7 breast cancer cells, COUMATE achieves an IC50 of approximately 380 nM, establishing it as a highly effective baseline for non-steroidal inhibitor development[2].
| Evidence Dimension | STS Inhibitory Potency (IC50) |
| Target Compound Data | 380 nM |
| Comparator Or Baseline | Unsubstituted coumarin-7-O-sulfamate (lower activity) |
| Quantified Difference | Enhanced inhibitory efficacy driven by the 4-methyl group |
| Conditions | Intact MCF-7 breast cancer cell assay |
The 4-methyl substitution ensures sufficient potency for reliable in vitro pathway blockade, making it the preferred bicyclic coumarin baseline for assay standardization.
Unlike the structurally analogous substrate 4-methylumbelliferyl sulfate (4-MUS), which is rapidly hydrolyzed by STS to yield a fluorescent product, the sulfamate moiety of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate acts as an active-site-directed irreversible inhibitor [2]. The sulfamate group covalently modifies the catalytic hydrated formylglycine residue within the STS active site, leading to >90% inhibition of estrone sulfatase activity at 10 µM in placental microsomes [1]. This mechanism ensures sustained enzyme inactivation that cannot be achieved with reversible competitive inhibitors [1].
| Evidence Dimension | Mechanism of Enzyme Inhibition |
| Target Compound Data | Irreversible covalent inactivation (>90% inhibition at 10 µM) |
| Comparator Or Baseline | 4-methylumbelliferyl sulfate (4-MUS) (rapidly hydrolyzed substrate) |
| Quantified Difference | Shift from substrate turnover to irreversible covalent inhibition |
| Conditions | Placental microsome STS assay |
Irreversible inhibition is critical for researchers needing to permanently knock down STS activity in cell lysates or live cells during extended biochemical assays.
Due to its lack of steroidal off-target effects, COUMATE is the standard procurement choice for isolating the steroid sulfatase pathway in MCF-7 breast cancer cells and other hormone-sensitive in vitro models, avoiding the confounding receptor activation seen with EMATE [1].
As the foundational bicyclic coumarin sulfamate, this compound serves as an essential reference standard for medicinal chemists developing next-generation, low-nanomolar tricyclic inhibitors (such as Irosustat) or novel 3-substituted coumarin derivatives [2].
The compound's ability to covalently modify the formylglycine residue in the STS active site makes it an ideal reagent for permanently halting estrone sulfatase activity in placental microsomes or cell lysates, ensuring stable baseline conditions for downstream analytical measurements [3].